molecular formula C25H22O9S B2612168 (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate CAS No. 859659-87-3

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No. B2612168
CAS RN: 859659-87-3
M. Wt: 498.5
InChI Key: CPLQGBWMAOUIDE-NHDPSOOVSA-N
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Description

Physical And Chemical Properties Analysis

While the compound is listed in some databases, detailed physical and chemical properties are not provided .

Scientific Research Applications

Photodynamic Therapy Applications

Compounds containing methoxybenzenesulfonate groups, such as zinc phthalocyanine derivatives, demonstrate significant potential in photodynamic therapy (PDT) for cancer treatment. The zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, exhibits excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photodynamic therapy mechanisms, highlighting their utility in the selective destruction of cancer cells through light-induced reactions (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Novel quinazolinone derivatives synthesized from compounds including methoxybenzenesulfonate structures have been assessed for their antimicrobial activities. These synthesized compounds were evaluated against various microbial strains, indicating the potential of methoxybenzenesulfonate-containing compounds in developing new antimicrobial agents. This reflects on the broader scope of using such compounds in scientific research aimed at combating infectious diseases (Habib, Hassan, & El‐Mekabaty, 2012).

Catalytic Applications in Organic Synthesis

Sulfonated Schiff base copper(II) complexes derived from methoxybenzenesulfonate structures serve as efficient and selective catalysts in the oxidation of alcohols. These complexes, synthesized from reactions involving sulfamethoxazole or sulfisoxazole and substituted salicylaldehydes, exhibit remarkable catalytic activity and selectivity. They offer a green chemistry approach to organic synthesis, underlining the importance of such compounds in facilitating environmentally friendly chemical processes (Hazra, Martins, Silva, & Pombeiro, 2015).

Luminous Properties for Optical Applications

Luminescent ladder-like lanthanide coordination polymers constructed with 4-hydroxybenzenesulfonate, exhibiting similarities to methoxybenzenesulfonate functionalities, showcase unique optical properties. Such materials are of interest for their potential applications in optical devices, sensors, and as materials within the field of photonics, highlighting the versatility of methoxybenzenesulfonate-related compounds in scientific research geared towards the development of advanced materials (Yang, Rivers, McCarty, Wiester, & Jones, 2008).

properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O9S/c1-29-16-5-8-18(9-6-16)35(27,28)34-17-7-10-19-20(14-17)33-21(24(19)26)11-15-12-22(30-2)25(32-4)23(13-15)31-3/h5-14H,1-4H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLQGBWMAOUIDE-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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